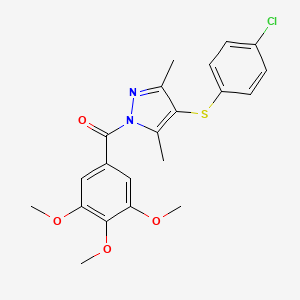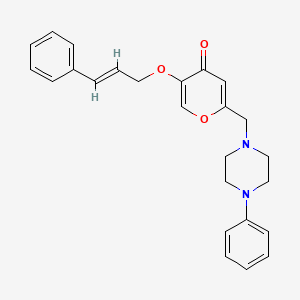
5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about its uses or applications in various fields such as medicine, agriculture, or materials science.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It can include the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also include studying the compound’s stability under various conditions.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial properties. For example, pyrazolopyrimidines derivatives have been synthesized and demonstrated significant anti-5-lipoxygenase and anticancer activities, indicating a potential for antimicrobial application as well (Rahmouni et al., 2016). Another study synthesized novel derivatives exhibiting remarkable antiavian influenza virus activity, highlighting the potential of similar compounds in combating viral infections (Hebishy et al., 2020).
Anticancer Properties
Research on pyrazole-beta-diketone dihalotin(IV) compounds has shown promising in vitro antiproliferative activity against melanoma cell lines, suggesting potential anticancer applications for compounds within this chemical family (Pettinari et al., 2006). Similarly, derivatives of pyrido-1,2-thiazines have been evaluated for their antitumor in vitro activity, showing significant effects against various human tumor cells (Malinka et al., 2004).
Anti-inflammatory and Neuroprotective Effects
The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones led to the discovery of nonsteroidal anti-inflammatory drugs (NSAIDs) with no ulcerogenic activity, indicating a safer alternative for inflammation treatment and potential neuroprotective effects (Auzzi et al., 1983).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated for their performance as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate that similar compounds can effectively protect against corrosion, which is crucial for industrial applications (Yadav et al., 2016).
Safety And Hazards
This involves studying the potential risks associated with handling or using the compound. It can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound. This could be based on its known properties or on preliminary experimental results.
Propiedades
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-24-18-23(19-26-13-15-27(16-14-26)22-11-5-2-6-12-22)30-20-25(24)29-17-7-10-21-8-3-1-4-9-21/h1-12,18,20H,13-17,19H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZGODFTPAIKH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OC/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

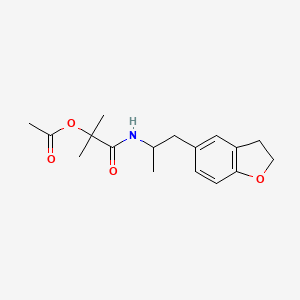
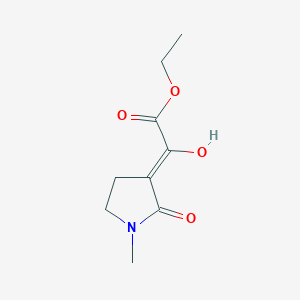
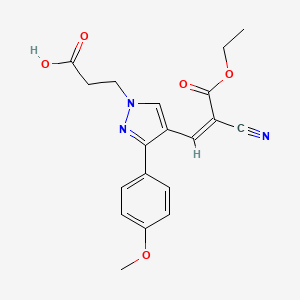
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2739870.png)
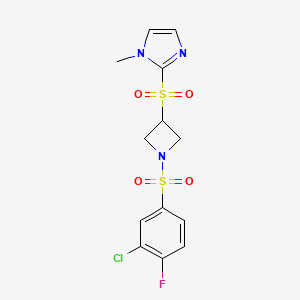
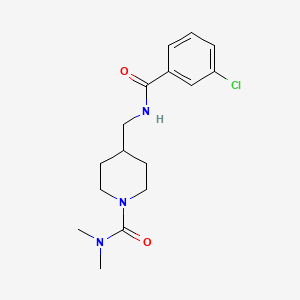
![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2739876.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2739879.png)
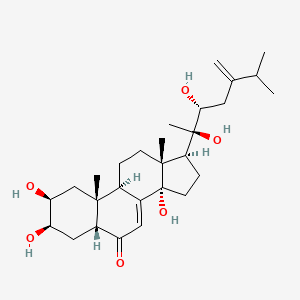

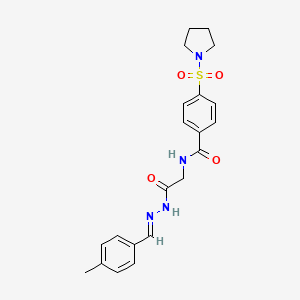
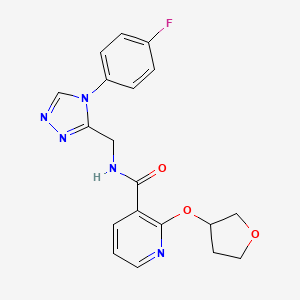
![2-[[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2739887.png)
